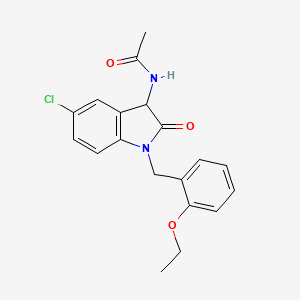

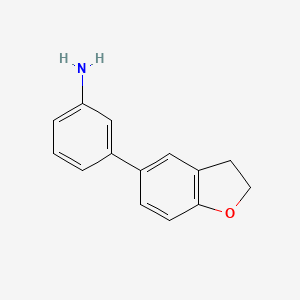

![molecular formula C15H19NO2S B2723697 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide CAS No. 2097925-81-8](/img/structure/B2723697.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to contain a benzo[b]thiophene moiety . Benzo[b]thiophene is a polycyclic aromatic compound and is used as a building block in various pharmaceutical compounds . It’s also found in coal and petroleum .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be determined using techniques like X-ray crystallography . The structure of these compounds can be influenced by factors such as the oxidation state of the benzo[b]thiophene core and the presence of donor and/or acceptor groups .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions. For example, they can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be influenced by factors such as the oxidation state of the benzo[b]thiophene core and the presence of donor and/or acceptor groups .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Neuropathic Pain Properties

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide and its derivatives have shown significant potential in the field of anticonvulsant and neuropathic pain treatment. Studies have demonstrated that certain primary amino acid derivatives (PAADs) of this compound exhibit pronounced activities in established animal models for anticonvulsant and neuropathic pain properties. These activities often surpass those of traditional anticonvulsant drugs like phenobarbital and phenytoin. Substituents at specific sites of the molecule have been found to either enhance or decrease these activities, indicating a strong structure-activity relationship (King et al., 2011).

Cerebral Protective Agents

The compound has also been explored for its potential as a cerebral protective agent. Certain derivatives, especially those with modifications in the benzothiophene moiety, have displayed significant activities in preventing lipid peroxidation in brain tissues and protecting against hypobaric hypoxia in animal models. This suggests their potential role in treating conditions related to cerebral damage or dysfunction (Tatsuoka et al., 1992).

Antitumor Properties

Research has also explored the antitumor capabilities of benzothiophene derivatives. These compounds, including those related to this compound, have shown selective growth inhibitory properties against various cancer cell lines. The differential metabolism and accumulation of these compounds in sensitive cell lines might play a crucial role in their selective profile of anticancer activity (Kashiyama et al., 1999).

Antimicrobial Activity

Some derivatives of the compound have been investigated for their antimicrobial properties. The synthesis of new carbamoyl-containing oxa(thia)zolidines and butanamides derived from this compound has shown promising results in terms of inhibiting the growth of microorganisms. These findings highlight the potential of these compounds in the development of new antimicrobial agents (Tlekhusezh et al., 1999).

Wirkmechanismus

Zukünftige Richtungen

The future directions in the research of benzo[b]thiophene derivatives could involve exploring their potential applications in medicinal chemistry, given their diverse biological activities . Further studies could also focus on improving the synthesis processes and exploring new reactions involving these compounds .

Eigenschaften

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-10(2)7-15(18)16-8-13(17)12-9-19-14-6-4-3-5-11(12)14/h3-6,9-10,13,17H,7-8H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBRYAJNTRKURS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC(C1=CSC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2723614.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2723618.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2723620.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2723625.png)

![4-[6-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2723630.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2723632.png)

![Ethyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2723637.png)